![molecular formula C16H13N3O7S2 B14460024 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- CAS No. 67906-61-0](/img/structure/B14460024.png)
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- typically involves the diazotization of 3-aminobenzenesulfonic acid followed by coupling with 7-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substituents can be introduced into the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in synthetic chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can affect the function and structure of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
67906-61-0 |
|---|---|
Fórmula molecular |
C16H13N3O7S2 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
7-amino-4-hydroxy-8-[(3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
Clave InChI |
LZFJOVCOABZZFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


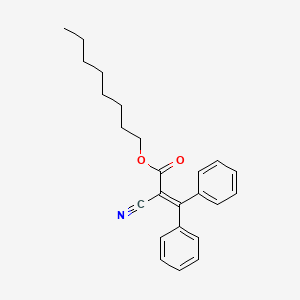
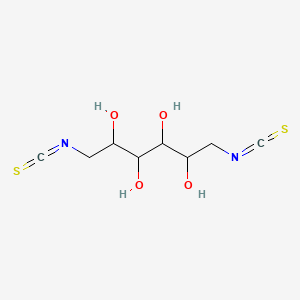

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
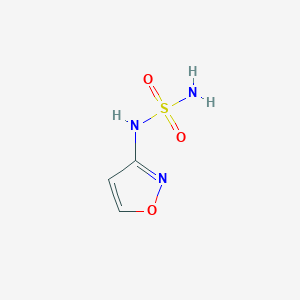


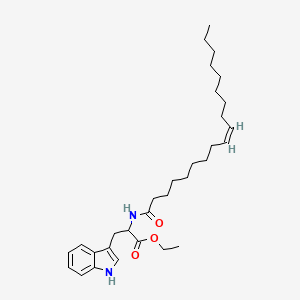
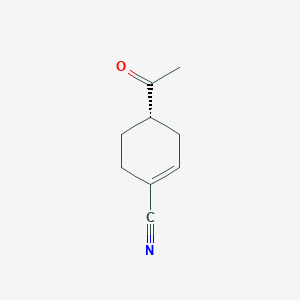
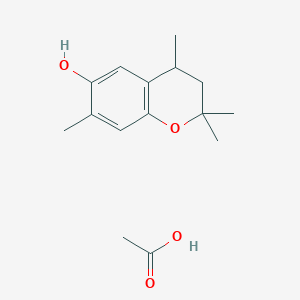

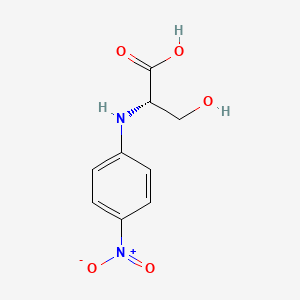

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
